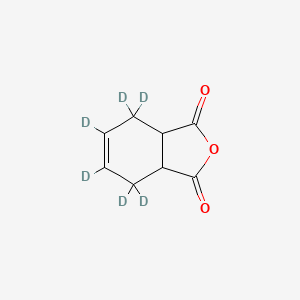

1,2,3,6-Tetrahidroftálico anhídrido-3,3,4,5,6,6-d6

Descripción general

Descripción

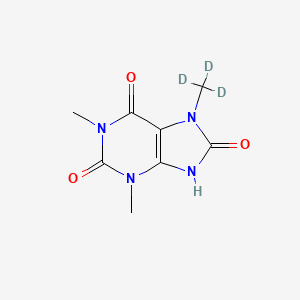

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is a deuterated derivative of 1,2,3,6-Tetrahydrophthalic Anhydride. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C₈H₂D₆O₃, and it is commonly used in various scientific research applications due to its unique properties.

Aplicaciones Científicas De Investigación

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is utilized in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

Medicine: It serves as a building block for the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of polymers, resins, and as a curing agent for epoxy resins.

Mecanismo De Acción

Target of Action

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6, also known as 4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione, is primarily used as a curing agent for epoxides . It is also used as a chemical modifier in the modification of polystyrene .

Mode of Action

The compound interacts with its targets (epoxides and polystyrene) through a process known as Friedel-Crafts acylation . This reaction enhances the thermal stability of the polymer .

Biochemical Pathways

It is known that the compound plays a role in the synthesis ofcis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides .

Pharmacokinetics

It is known that the compound has amelting point of 104.4 °C and a density of 1.36 g/cm3 . It is soluble in water, with a solubility of 29.4 g/L .

Result of Action

The primary result of the action of this compound is the enhancement of the thermal stability of polymers . Additionally, it is used in the synthesis of various chemical derivatives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the solution . Furthermore, its stability and efficacy as a curing agent can be influenced by the presence of other chemicals in the environment.

Análisis Bioquímico

Biochemical Properties

The role of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 in biochemical reactions is significant. It has been found to interact with enzymes such as glutamate dehydrogenase . The nature of these interactions involves the modification of the enzyme, leading to changes in its activity .

Cellular Effects

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 can be synthesized through the Diels-Alder reaction of deuterated butadiene and maleic anhydride . The reaction typically requires a solvent such as benzene and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 involves the use of large-scale reactors where the Diels-Alder reaction is carried out. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the anhydride under mild conditions to form amides or esters.

Major Products

Oxidation: Tetrahydrophthalic acid.

Reduction: Tetrahydrophthalic diol.

Substitution: Tetrahydrophthalimide or tetrahydrophthalate esters.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,6-Tetrahydrophthalic Anhydride: The non-deuterated version of the compound.

3,4,5,6-Tetrahydrophthalic Anhydride: Another isomer with similar reactivity but different structural properties.

Maleic Anhydride: A precursor in the synthesis of tetrahydrophthalic anhydrides.

Uniqueness

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can be used as tracers in mechanistic studies and can enhance the stability of the compound in certain reactions .

Propiedades

IUPAC Name |

4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUUZVZFBCRAM-TZCZJOIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)OC2=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662203 | |

| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89614-23-3 | |

| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)